molecular formula C12H21NO3 B3263308 Tert-butyl 4-hydroxy-4-vinylpiperidine-1-carboxylate CAS No. 371975-46-1

Tert-butyl 4-hydroxy-4-vinylpiperidine-1-carboxylate

Cat. No.: B3263308
CAS No.: 371975-46-1
M. Wt: 227.3 g/mol
InChI Key: ZAPXTHCEAQVIDX-UHFFFAOYSA-N
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Description

Tert-butyl 4-hydroxy-4-vinylpiperidine-1-carboxylate is a chemical compound with the molecular formula C12H21NO3 and a molecular weight of 227.3 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-hydroxy-4-vinylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Tosyl chloride, mesyl chloride, or other sulfonyl chlorides.

Major Products Formed

    Oxidation: Formation of tert-butyl 4-oxo-4-vinylpiperidine-1-carboxylate.

    Reduction: Formation of tert-butyl 4-hydroxy-4-ethylpiperidine-1-carboxylate.

    Substitution: Formation of tert-butyl 4-tosyloxy-4-vinylpiperidine-1-carboxylate or tert-butyl 4-mesyloxy-4-vinylpiperidine-1-carboxylate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-hydroxy-4-vinylpiperidine-1-carboxylate is unique due to the presence of both hydroxyl and vinyl groups, which provide it with distinct reactivity and versatility in chemical synthesis . This makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

tert-butyl 4-ethenyl-4-hydroxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-5-12(15)6-8-13(9-7-12)10(14)16-11(2,3)4/h5,15H,1,6-9H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPXTHCEAQVIDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

4-Oxo-piperidine-1-carboxylic acid tert-butyl ester (2.5 g, 12.5 mmol) was dissolved in 25 ml of diethylether and cooled to 0° C. A 1M solution of vinylmagnesiumbromide in THF (16.3 ml, 16.31 mmol) was added dropwise at 0° C. After 90 min stirring at 0° C., the reaction mixture was quenched with NH4Cl solution and extracted with ethyl acetate. The organic layer was washed with brine, dried over Na2 SO4 and evaporated. The crude product was further purified by flash chromatography (silicagel, cyclohexane/ethylacetate 4:1).
Quantity
2.5 g
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25 mL
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solvent
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solution
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16.3 mL
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Synthesis routes and methods II

Procedure details

To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.00 g, 5.02 mmol) in 20 mL of dichloromethane at 0° C. under an atmosphere of nitrogen was added vinylmagnesium bromide (0.7 M dichloromethane solution, 9.32 mL, 6.52 mmol) dropwise. After 1 hr, the mixture was treated with water and extracted 3× with ethyl acetate. The combined organic extracts were dried with sodium sulfate, filtered and concentrated in vacuo. The residue was purified via silica gel chromatography, eluting with 0-60% ethyl acetate in hexanes, to provide tert-butyl 4-ethenyl-4-hydroxypiperidine-1-carboxylate that gave a proton NMR spectra consistent with theory.
Quantity
1 g
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reactant
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9.32 mL
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-hydroxy-4-vinylpiperidine-1-carboxylate
Reactant of Route 2
Tert-butyl 4-hydroxy-4-vinylpiperidine-1-carboxylate
Reactant of Route 3
Tert-butyl 4-hydroxy-4-vinylpiperidine-1-carboxylate
Reactant of Route 4
Tert-butyl 4-hydroxy-4-vinylpiperidine-1-carboxylate
Reactant of Route 5
Tert-butyl 4-hydroxy-4-vinylpiperidine-1-carboxylate
Reactant of Route 6
Tert-butyl 4-hydroxy-4-vinylpiperidine-1-carboxylate

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